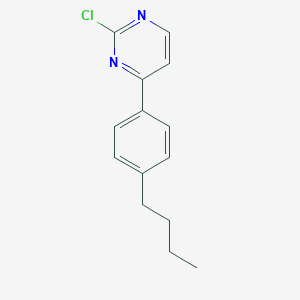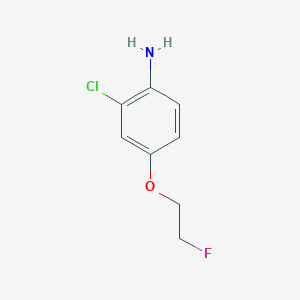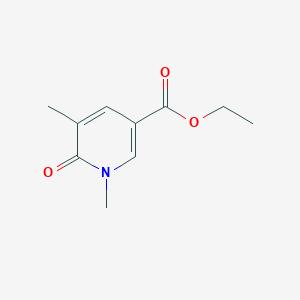
4-(4-Butylphenyl)-2-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Butylphenyl)-2-chloropyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butylphenyl)-2-chloropyrimidine typically involves the reaction of 4-butylphenylboronic acid with 2-chloropyrimidine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and more efficient purification techniques such as crystallization and chromatography to obtain the desired product in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Butylphenyl)-2-chloropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.
Major Products
Substitution: Formation of 4-(4-butylphenyl)-2-aminopyrimidine, 4-(4-butylphenyl)-2-thiolpyrimidine, etc.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-(4-Butylphenyl)-2-chloropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in studying biological pathways and enzyme functions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(4-Butylphenyl)-2-chloropyrimidine depends on its application:
Medicinal Chemistry: It acts by inhibiting specific enzymes or receptors, often through binding to the active site or allosteric sites, thereby modulating their activity.
Materials Science: In organic semiconductors, it facilitates charge transport by forming π-π stacking interactions with other aromatic molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Butylphenyl)-2-aminopyrimidine
- 4-(4-Butylphenyl)-2-thiolpyrimidine
- 4-(4-Butylphenyl)-2-methoxypyrimidine
Uniqueness
4-(4-Butylphenyl)-2-chloropyrimidine is unique due to the presence of both a butylphenyl group and a chlorine atom, which allows for versatile chemical modifications and applications. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C14H15ClN2 |
|---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
4-(4-butylphenyl)-2-chloropyrimidine |
InChI |
InChI=1S/C14H15ClN2/c1-2-3-4-11-5-7-12(8-6-11)13-9-10-16-14(15)17-13/h5-10H,2-4H2,1H3 |
InChI Key |
QTEOWVLQBXDDQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)

![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine](/img/structure/B13075216.png)

![1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid](/img/structure/B13075219.png)



![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13075247.png)

![6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine](/img/structure/B13075254.png)
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075260.png)
